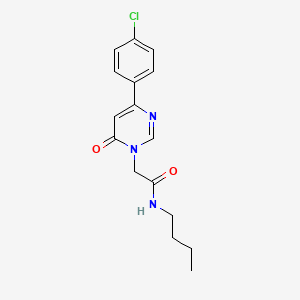

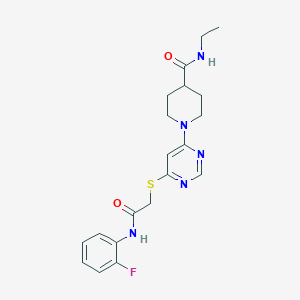

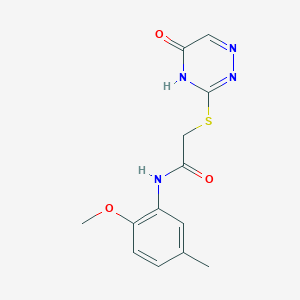

![molecular formula C8H11N5O3S2 B2500036 Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate CAS No. 2415620-75-4](/img/structure/B2500036.png)

Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate, also known as ETFA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. ETFA is a synthetic compound that has been extensively studied for its properties and effects on biological systems.

Applications De Recherche Scientifique

Antimicrobial Agents

1,3,4-thiadiazole derivatives, including Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate, have been synthesized and evaluated as potent antimicrobial agents . They have shown significant activity against various bacterial strains such as E. coli, B. mycoides, and C. albicans .

Antibacterial Activity

These compounds have also been studied for their antibacterial activity. They have been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . Some of the molecules also had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

Anticancer Agents

Triazoles, a class of compounds related to thiadiazoles, have been studied for their potential as cancer prevention agents . While specific studies on Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate are not available, the related compounds’ potential suggests possible applications in this field.

DNA Binding

Some 1,3,4-thiadiazole derivatives have been studied for their binding with CT-DNA . This suggests potential applications in the field of genetic research and drug development.

Chemical Reactivity

Compounds containing the thiadiazole ring, such as Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate, have been studied for their chemical reactivity . This makes them useful in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Industrial Applications

Hydrazonoyl halides, a group of compounds related to Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate, have been noted for their wide range of industrial applications . This suggests that Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate may also have potential industrial uses.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing the thiadiazole ring, have been known to interact with various biological targets .

Mode of Action

It’s known that the thiadiazole ring in the compound can undergo transformations under the action of bases . This could potentially lead to interactions with its targets and subsequent changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways .

Result of Action

It’s known that the compound can undergo transformations under the action of bases, leading to the cleavage of the thiadiazole ring and the formation of other compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of bases can lead to transformations in the compound .

Propriétés

IUPAC Name |

ethyl 2-[(thiadiazole-4-carbonylamino)carbamothioylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3S2/c1-2-16-6(14)3-9-8(17)12-11-7(15)5-4-18-13-10-5/h4H,2-3H2,1H3,(H,11,15)(H2,9,12,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTDKVDMOJJLGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=S)NNC(=O)C1=CSN=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)

![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)

![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2499976.png)